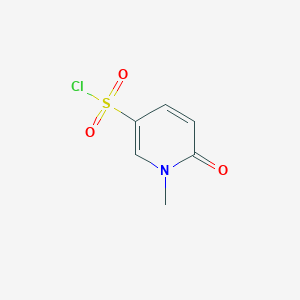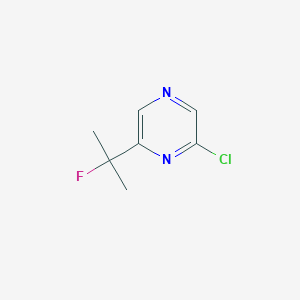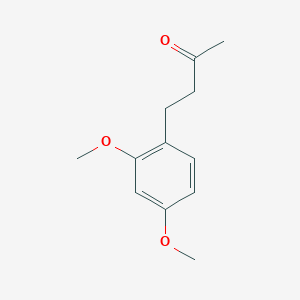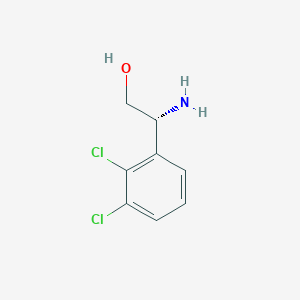
(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features an amino group and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often involve reductive amination, where the aldehyde group of 2,3-dichlorobenzaldehyde reacts with the amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
(2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(2S)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
2-AMINO-2-(2,4-DICHLOROPHENYL)ETHAN-1-OL: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: (2R)-2-AMINO-2-(2,3-DICHLOROPHENYL)ETHAN-1-OL is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI 键 |
YFBIEVYQASBCDN-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)
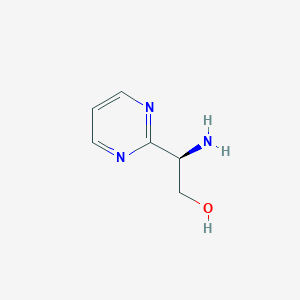

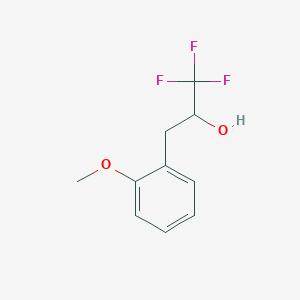
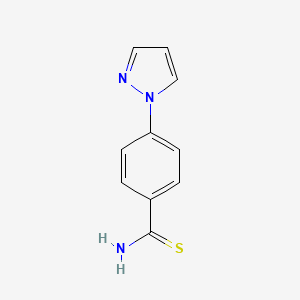
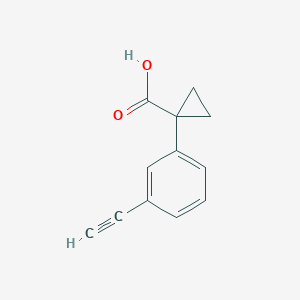
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)

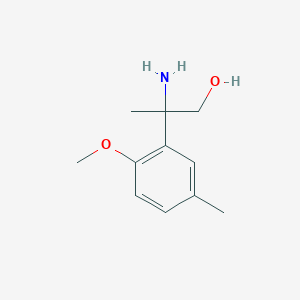
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
